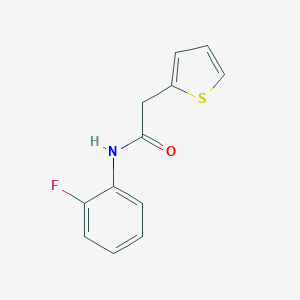

N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide

Descripción general

Descripción

N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide: is an organic compound that features a fluorinated phenyl group and a thiophene ring connected through an acetamide linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

Starting Materials: 2-fluoroaniline and 2-thiophenecarboxylic acid.

Amide Bond Formation: The reaction between 2-fluoroaniline and 2-thiophenecarboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to scale up the production process efficiently.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

Reduction: Lithium aluminum hydride (LiAlH4) for amine formation.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) for fluorine substitution.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: N-(2-fluorophenyl)-2-(thiophen-2-yl)ethylamine.

Substitution: N-(2-methoxyphenyl)-2-(thiophen-2-yl)acetamide.

Aplicaciones Científicas De Investigación

Chemical Synthesis

N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide serves as a building block in organic synthesis. Its unique structural features allow it to participate in various reactions, facilitating the creation of more complex molecules. It is often used in the synthesis of derivatives that exhibit enhanced biological activities or novel properties.

The compound has been investigated for its potential biological activities , including:

- Antimicrobial Properties : Research indicates that derivatives of this compound can exhibit antimicrobial effects against various pathogens. For instance, similar thiophene derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Anticancer Activity : Studies have demonstrated that compounds with thiophene moieties can inhibit the proliferation of cancer cell lines. In vitro tests suggest that this compound may have similar anticancer properties, making it a candidate for further drug development .

Medicinal Chemistry

In the realm of medicinal chemistry , this compound is explored as a potential drug candidate. Its ability to interact with various biological targets, such as enzymes and receptors, positions it as a promising lead compound for treating diseases where modulation of specific pathways is required. The fluorine atom enhances lipophilicity and biological activity, which may improve the compound's pharmacokinetic properties .

Material Science

The compound is also utilized in material science for developing advanced materials with specific electronic or optical properties. The presence of both fluorine and thiophene groups contributes to the material's stability and reactivity, making it suitable for applications in organic electronics and photonic devices.

Case Study: Anticancer Activity

A study published in Frontiers in Pharmacology evaluated several thiophene derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited significant inhibition rates against multiple cancer cell lines, suggesting a viable pathway for drug development .

Data Table: Biological Activities of Related Compounds

Mecanismo De Acción

The mechanism of action of N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide depends on its application:

Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

Materials Science: The compound’s electronic properties can influence the conductivity and stability of polymers.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide

- N-(2-bromophenyl)-2-(thiophen-2-yl)acetamide

- N-(2-methylphenyl)-2-(thiophen-2-yl)acetamide

Comparison

N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chloro, bromo, or methyl analogs.

Actividad Biológica

N-(2-Fluorophenyl)-2-(thiophen-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a fluorinated phenyl group and a thiophene ring, which are known to enhance biological activity through various mechanisms. The synthesis typically involves acylation reactions where the thiophene derivative reacts with an amine under controlled conditions.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits significant antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 8.1 | Induces apoptosis via caspase activation |

| A549 (Lung Cancer) | 10.0 | Inhibits ERK1/2 signaling pathway |

| HeLa (Cervical Cancer) | 5.5 | Disruption of microtubule assembly |

In vitro assays have demonstrated that this compound effectively inhibits cell growth and induces apoptosis in cancer cells by activating caspases 3, 8, and 9, which are crucial for the apoptotic pathway .

Case Study: MCF7 Cell Line

In a study conducted on the MCF7 cell line, it was shown that this compound significantly reduced cell viability with an IC50 value of 8.1 µM. The mechanism involved the activation of caspases, indicating that the compound promotes apoptosis in breast cancer cells .

2. Antimicrobial Activity

The compound also displays antimicrobial properties , showing efficacy against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

This compound has been reported to inhibit biofilm formation in Staphylococcus aureus, showcasing its potential as an antibacterial agent .

Case Study: Biofilm Formation Inhibition

In a recent study, this compound demonstrated significant inhibition of biofilm formation in Staphylococcus aureus, with a reduction percentage greater than that observed with standard antibiotics like Ciprofloxacin .

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been explored, particularly in relation to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2).

| Activity | Effect |

|---|---|

| COX-1 Inhibition | Moderate (IC50 = 12 µM) |

| COX-2 Inhibition | Strong (IC50 = 5 µM) |

The compound's ability to inhibit these enzymes suggests it may be useful in treating conditions associated with inflammation .

Propiedades

IUPAC Name |

N-(2-fluorophenyl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNOS/c13-10-5-1-2-6-11(10)14-12(15)8-9-4-3-7-16-9/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLZAHXIARXVLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC2=CC=CS2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60977860 | |

| Record name | N-(2-Fluorophenyl)-2-(thiophen-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665534 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6230-27-9 | |

| Record name | N-(2-Fluorophenyl)-2-(thiophen-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.